molecular formula C7H7N3O2S B1302261 1-(4-Nitrophenyl)-2-thiourea CAS No. 3696-22-8

1-(4-Nitrophenyl)-2-thiourea

Cat. No. B1302261
CAS RN: 3696-22-8
M. Wt: 197.22 g/mol
InChI Key: BLYAANPIHFKKMQ-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)-2-thiourea” is a chemical compound. However, there is limited information available about this specific compound. It is likely to share some properties with related compounds such as 4-Nitrophenol1 and 1-(4-Nitrophenyl)ethanol2.



Synthesis Analysis

The synthesis of “1-(4-Nitrophenyl)-2-thiourea” is not explicitly detailed in the available literature. However, related compounds have been synthesized through various methods. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature1. Another compound, 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid, was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulphonyl chloride3.



Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)-2-thiourea” is not directly available. However, the structure of a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid, was characterized using X-ray diffraction studies3.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Nitrophenyl)-2-thiourea” are not detailed in the available literature. However, the catalytic reduction of 4-nitrophenol has been extensively studied as a benchmark reaction to assess the activity of nanostructured materials4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitrophenyl)-2-thiourea” are not directly available. However, 4-Nitrophenol, a related compound, is a slightly yellow, crystalline material, moderately toxic. It shows two polymorphs in the crystalline state1.


Scientific Research Applications

  • Catalytic Reduction of 4-Nitrophenol

    • Field : Nanostructured Materials Research
    • Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .
    • Method : The reaction involves the use of various reducing agents, such as NaBH4 and hydrazine (N2H4), to examine the activity of catalytic nanostructures in an aqueous environment .
    • Results : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
  • Precursor in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
    • Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
    • Results : The resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions. In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
  • Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles

    • Field : Organic Chemistry
    • Application : 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is used as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
    • Method : The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
    • Results : This method facilitated the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .
  • Conversion of Nitrophenols into Amino Products

    • Field : Environmental Chemistry
    • Application : Various nanostructured materials (NMs) are used as efficient catalysts for the conversion of hazardous nitrophenols, including 4-NP, into non-toxic amino products .
    • Method : The catalytic reductions of various nitrophenols mainly 4-NP, have become a standard reference to examine the efficiency of NMs .
    • Results : This process helps in the conversion of hazardous nitrophenols into fruitful non-toxic amino products .
  • Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles

    • Field : Organic Chemistry
    • Application : 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is used as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
    • Method : The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
    • Results : This method facilitated the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowed for the recycling of 4-nitrophenyl azide .
  • Conversion of Nitrophenols into Amino Products

    • Field : Environmental Chemistry
    • Application : Various nanostructured materials (NMs) are used as efficient catalysts for the conversion of hazardous nitrophenols, including 4-NP, into non-toxic amino products .
    • Method : The catalytic reductions of various nitrophenols mainly 4-NP, have become a standard reference to examine the efficiency of NMs .
    • Results : This process helps in the conversion of hazardous nitrophenols into fruitful non-toxic amino products .

Safety And Hazards

The specific safety and hazards information for “1-(4-Nitrophenyl)-2-thiourea” is not available. However, related compounds such as 4-Nitrophenyl chloroformate are known to cause severe skin burns and eye damage, and may cause respiratory irritation5.


Future Directions

properties

IUPAC Name

(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYAANPIHFKKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190454
Record name (p-Nitrophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-2-thiourea

CAS RN

3696-22-8
Record name N-(4-Nitrophenyl)thiourea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-Nitrophenyl)thiourea
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696228
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Record name 3696-22-8
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Record name (p-Nitrophenyl)thiourea
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Record name (p-nitrophenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
A Nimthong-Roldán, P Sripa… - Acta Crystallographica …, 2017 - scripts.iucr.org
In the title compound, [AgCl(C7H7N3O2S)(C18H15P)2], the AgI ion is in a distorted tetrahedral coordination environment formed by P atoms from two triphenylphosphane ligands, one …
Number of citations: 4 scripts.iucr.org
G Kirishnamaline, JD Magdaline… - Journal of Molecular …, 2021 - Elsevier
Quantum chemical computations and in silico biological evaluation of three substituted thiourea derivatives namely (4-nitrophenyl)thiourea (NPT), (3,5-dimethylphenyl) thiourea (DMPT) …
Number of citations: 45 www.sciencedirect.com
CM Pilley, PA Wright - Journal of Experimental Biology, 2000 - journals.biologists.com
We tested the hypothesis that urea transport in rainbow trout (Oncorhynchus mykiss) embryos is dependent, in part, on a bidirectional urea-transport protein. Acute exposure to phloretin …
Number of citations: 39 journals.biologists.com
C Suksai, T Tuntulani - Chemical Society Reviews, 2003 - pubs.rsc.org
Chromogenic sensors for anions generally consist of two parts: anion receptors and chromophores. In this review, 6 types of chromogenic anion sensors are described, namely, NH-…
Number of citations: 794 pubs.rsc.org
S Martial, P Neau, F Degeilh, H Lamotte, B Rousseau… - Pflügers Archiv, 1993 - Springer
The effects of urea structural analogues on the ureafacilitated diffusion system were examined in human red cell membranes (pink ghosts) and in antidiuretic hormone(ADH)-stimulated …
Number of citations: 18 link.springer.com
D Seyferth, W Tronich, RS Marmor… - The Journal of Organic …, 1972 - ACS Publications
(3) terested in the possible use of these reagents (especially of PhHgCCkBr, PhHgCClBr2, and PhHgCBr3) in the synthesis of three-membered heterocyclic systems. remarkable …
Number of citations: 44 pubs.acs.org
S Heng, KR Gryncel, ER Kantrowitz - Bioorganic & medicinal chemistry, 2009 - Elsevier
The identification of a proper lead compound for fructose 1,6-bisphosphatase (FBPase) is a critical step in the process of developing novel therapeutics against type-2 diabetes. Herein, …
Number of citations: 94 www.sciencedirect.com
DL Klayman, RJ Shine, JD Bower - The Journal of Organic …, 1972 - ACS Publications
Results The desired l-benzoyl-2-methyl-2-thiopseudourea hy-driodide (5) could be readily prepared in a nonhy-droxylic medium such as acetonitrile. The free base of 54 was found to …
Number of citations: 32 pubs.acs.org
S Sood, R Bala, V Kumar, N Singh… - Current Bioactive …, 2018 - ingentaconnect.com
Background: Thiabendazole (TBZ; 4-(1H-benzimidazol-2-yl)-1,3-thiazole) is a well known anti-fungal and anti-helminthic agent. It has been observed that substitution pattern by different …
Number of citations: 16 www.ingentaconnect.com
G Murugan, V Jeyasingh, S Lakshminarayanan… - Study of Threshold … - papers.ssrn.com
We have studied the binding properties of the precursor molecules L, L1 and L2 towards various anions with help of naked-eye colorimetric analysis, UV-Vis spectroscopy and NMR …
Number of citations: 0 papers.ssrn.com

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